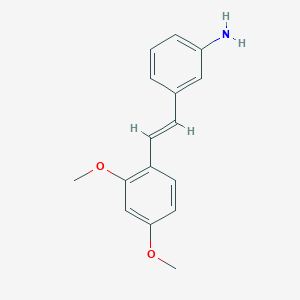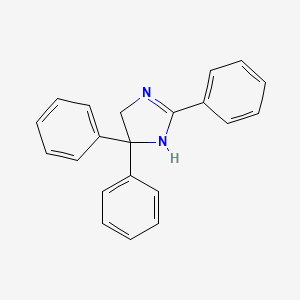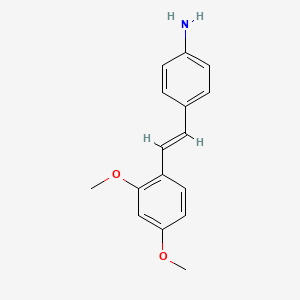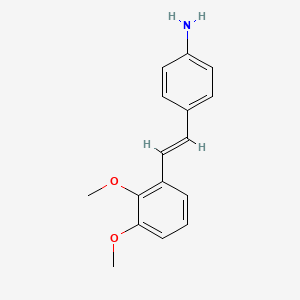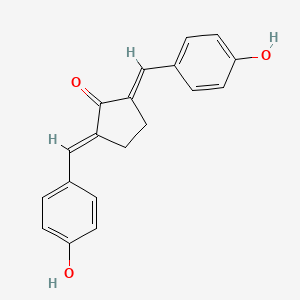
2,3-Dihydropyrrolo(2,1-b)quinazolin-9(1H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydropyrrolo[2,1-b]quinazolin-9(1H)-imine is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its unique fused ring structure, which combines elements of pyrrole and quinazoline, making it a valuable scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-imine typically involves the annulation of N-cyanamides with unactivated alkenes. A notable method is the metal-free sequential decarbonylative annulation, which features the oxidative decarbonylation of secondary and tertiary alkyl aldehydes with N-cyanamide alkenes. This reaction facilitates the cascade construction of C–C and C–N bonds, leading to the formation of the desired quinazolinone structure .
Industrial Production Methods
While specific industrial production methods for 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-imine are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydropyrrolo[2,1-b]quinazolin-9(1H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the imine group, potentially leading to amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
Scientific Research Applications
2,3-Dihydropyrrolo[2,1-b]quinazolin-9(1H)-imine has been explored for its applications in several scientific fields:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Biology: It has shown potential in the development of bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research has indicated its utility in designing drugs targeting specific enzymes and receptors.
Industry: The compound’s unique structure makes it valuable in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-imine involves its interaction with various molecular targets. For instance, it has been identified as an inhibitor of bromodomains within the switch/sucrose nonfermenting (SWI/SNF) complex. This inhibition occurs through the displacement of water molecules from the binding site, leading to the disruption of protein-DNA interactions and subsequent modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydropyrrolo[1,2-b]isoquinolin-5(1H)-one: Shares a similar fused ring structure but differs in the position of the nitrogen atoms.
2,3-Dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones: These compounds also feature a pyrroloquinazoline core but with different substitution patterns
Uniqueness
What sets 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-imine apart is its specific arrangement of nitrogen atoms and the potential for diverse chemical modifications. This uniqueness makes it a versatile scaffold for drug development and material science applications.
properties
CAS RN |
745837-16-5 |
|---|---|
Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-imine |
InChI |
InChI=1S/C11H11N3/c12-11-8-4-1-2-5-9(8)13-10-6-3-7-14(10)11/h1-2,4-5,12H,3,6-7H2 |
InChI Key |
AOSPPBURKIEYRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3C(=N)N2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



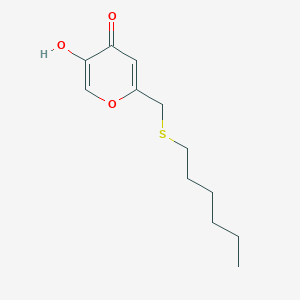


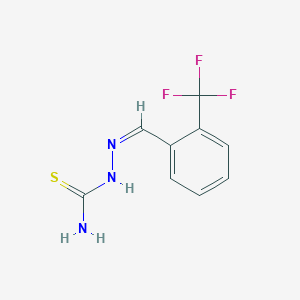
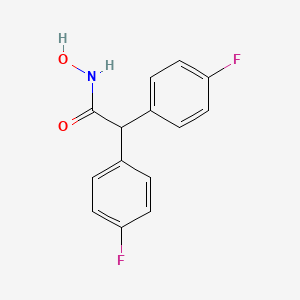
![2,3,4,11-tetrahydro-1H-benzo[a]carbazole](/img/structure/B10841281.png)
![2,3-Dihydrobenzo[d]thiazole-2-thiol](/img/structure/B10841282.png)

